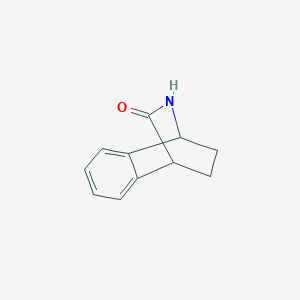

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-

描述

Bridged Ethano Group Stereoelectronic Effects

The ethano bridge in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- introduces significant stereoelectronic effects that influence both the ground state structure and reactivity of the molecule. Stereoelectronic effects arise from the spatial arrangement of orbitals and their interactions, particularly involving hyperconjugative interactions between occupied and unoccupied molecular orbitals. In bridged lactam systems, the geometric constraints imposed by the bridging unit force specific orbital orientations that can enhance or diminish electronic interactions compared to unbridged analogs. The ethano bridge creates a rigid framework that maintains specific dihedral angles between substituents and functional groups, thereby optimizing or constraining orbital overlap patterns that govern hyperconjugative stabilization.

Research on stereoelectronic effects in organic molecules has revealed that the acceptor ability of carbon-heteroatom bonds depends critically on orbital overlap and the intrinsic properties of the interacting orbitals, including their polarization and energy levels. In the case of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-, the ethano bridge maintains the carbonyl group and adjacent carbon centers in a fixed spatial relationship that influences the hyperconjugative interactions between carbon-hydrogen bonds and the carbonyl pi-star orbital. The rigid geometry prevents conformational flexibility that might otherwise allow optimization of stereoelectronic interactions, resulting in a structure where electronic effects are determined by the fixed bridge geometry rather than dynamic conformational equilibria.

The stereoelectronic influence of oxygen-containing functional groups, particularly carbonyl groups, has been extensively studied and shown to exhibit significant directional preferences in their interactions with adjacent electron-donating orbitals. The carbonyl group in bridged lactam systems acts as a strong electron acceptor through its pi-star orbital, which can participate in hyperconjugative interactions with appropriately oriented carbon-hydrogen bonds and other electron-rich orbitals within the rigid framework. The ethano bridge in this compound positions specific carbon-hydrogen bonds in orientations that may either enhance or diminish these hyperconjugative interactions compared to more flexible molecular frameworks, resulting in unique electronic properties that influence chemical reactivity and spectroscopic behavior.

Lactam Ring Tautomerism and Conformational Dynamics

The lactam functionality in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can potentially exist in different tautomeric forms, although the bridged structure significantly constrains the extent of tautomeric equilibria compared to simpler lactam systems. Lactam-lactim tautomerism involves the interconversion between the amide form (lactam) and the imino-alcohol form (lactim), a process that has been extensively studied in various heterocyclic systems. The equilibrium position between these tautomeric forms depends on multiple factors including molecular structure, solvent environment, and electronic effects within the ring system. Research on related isoquinolinone systems has demonstrated that the tautomeric preference can be solvent-dependent, with polar protic solvents generally favoring the lactam form while less polar solvents may stabilize lactim tautomers.

In bridged lactam systems such as 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-, the rigid tricyclic framework significantly restricts the conformational flexibility that would normally accompany tautomeric interconversion. The ethano bridge maintains fixed spatial relationships between functional groups, which can either stabilize or destabilize specific tautomeric forms based on the geometric requirements for optimal orbital overlap and electronic delocalization. Studies of tautomerism in constrained ring systems have shown that geometric constraints can shift tautomeric equilibria away from those observed in flexible analogs, sometimes leading to preferential stabilization of forms that would be minor components in unconstrained systems.

The conformational dynamics of this bridged lactam are severely limited by the rigid tricyclic framework, which contrasts sharply with the behavior of unbridged isoquinolinone derivatives. While simple lactams can undergo conformational changes that involve rotation around the carbon-nitrogen bond and pyramidalization at nitrogen, the ethano bridge in this compound fixes these geometric parameters. Research on bicyclic amino acid systems has demonstrated that bridged structures exhibit highly constrained conformational preferences with energy barriers for conformational change that are significantly higher than those in unbridged analogs. The restricted conformational dynamics result in a compound with well-defined three-dimensional structure that exhibits consistent geometric parameters regardless of environmental conditions, making it particularly useful for structure-activity relationship studies where conformational flexibility might otherwise complicate interpretation of biological or chemical data.

Comparative Analysis with Isoquinolinone Analogues

The structural comparison between 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- and simpler isoquinolinone derivatives reveals fundamental differences in molecular architecture, electronic properties, and conformational behavior. The basic 1,4-dihydro-3(2H)-isoquinolinone structure, characterized by the molecular formula C9H9NO and molecular weight 147.18 grams per mole, lacks the ethano bridge that defines the tricyclic nature of the target compound. This structural difference results in a planar or near-planar bicyclic system in the simple isoquinolinone compared to the highly constrained tricyclic framework of the bridged analog. The presence of the ethano bridge adds significant molecular complexity and introduces unique stereoelectronic effects that are absent in the unbridged isoquinolinone derivatives.

Studies of isoquinolinone derivatives have demonstrated their utility as key intermediates in pharmaceutical synthesis, particularly in the development of analgesics and anti-inflammatory drugs, as well as their application in neuroscience research for investigating neuroprotective effects. The structural modifications introduced by the ethano bridge in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- fundamentally alter the molecular properties in ways that can significantly impact biological activity and chemical reactivity. The rigid tricyclic framework of the bridged compound contrasts with the conformational flexibility available to simple isoquinolinone derivatives, potentially leading to enhanced selectivity in biological interactions due to the pre-organized three-dimensional structure.

| Property | 1,4-Dihydro-3(2H)-isoquinolinone | 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- |

|---|---|---|

| Molecular Formula | C9H9NO | C11H11NO |

| Molecular Weight | 147.18 g/mol | 173.21 g/mol |

| CAS Number | 24331-94-0 | 3118-16-9 |

| Ring System | Bicyclic | Tricyclic |

| Rotatable Bonds | Variable | Zero |

| Structural Rigidity | Moderate | High |

Structural Divergence from Simple Isoquinolinones

The introduction of the ethano bridge in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- creates a fundamental structural divergence from simple isoquinolinone derivatives that extends beyond the mere addition of a two-carbon bridge. The ethano bridge forces the tricyclic system into a rigid conformation that significantly alters the spatial arrangement of functional groups and the electronic distribution throughout the molecule. While simple isoquinolinones maintain relatively planar structures with some degree of conformational flexibility around the nitrogen-containing ring, the bridged analog adopts a three-dimensional architecture that is essentially frozen in a single conformation. This structural constraint has profound implications for molecular recognition processes and chemical reactivity patterns.

The geometric parameters of the bridged lactam system differ substantially from those of simple isoquinolinone derivatives, particularly in the region of the amide bond. Research on bridged lactam systems has revealed that the introduction of bridging elements typically results in significant distortion of amide bond planarity, characterized by measurable twist angles and pyramidalization at the nitrogen center. These geometric distortions are virtually absent in simple isoquinolinone derivatives, where the amide functionality can adopt near-planar conformations that optimize resonance stabilization. The forced non-planarity in bridged systems results in altered electronic properties that can significantly impact both ground state stability and reaction pathways.

The electronic distribution in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- differs markedly from that in simple isoquinolinone analogs due to the constraints imposed by the ethano bridge. The rigid framework prevents optimization of orbital overlap patterns that would normally be achieved through conformational adjustment in flexible molecules. This results in a compound where the electronic properties are determined by the fixed bridge geometry rather than by energetically favorable orbital interactions. Studies of related bridged systems have demonstrated that such geometric constraints can lead to unusual reactivity patterns and altered spectroscopic properties compared to unbridged analogs. The ethano bridge effectively "locks" the molecule into a conformation that may not represent the most electronically favorable arrangement, but provides unique opportunities for studying stereoelectronic effects in a well-defined structural context.

Ethano Bridge-Induced Ring Strain Quantification

The quantification of ring strain in 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- reveals the energetic consequences of introducing the ethano bridge into the isoquinolinone framework. Ring strain in bridged lactam systems arises from the geometric constraints that force bond angles and dihedral angles away from their preferred values, resulting in increased molecular energy and altered reactivity patterns. The tricyclic nature of this compound introduces multiple sources of strain, including angle strain from distorted bond angles, torsional strain from non-optimal dihedral angles, and steric strain from enforced spatial proximity of non-bonded atoms. Computational studies of related bridged lactam systems have demonstrated that the total strain energy can be substantial, often ranging from 10 to 40 kilojoules per mole depending on the specific bridging pattern and ring sizes involved.

The ethano bridge in this compound forces the lactam nitrogen into a highly pyramidalized configuration that deviates significantly from the planar arrangement preferred by simple amide bonds. Research on bridged lactam distortion parameters has established that the degree of pyramidalization can be quantified using the Winkler-Dunitz chi nitrogen parameter, which measures the tetrahedral character of the nitrogen center. Values approaching 60 degrees indicate nearly complete pyramidalization, while values near zero degrees correspond to planar amide bonds. Studies of structurally related bridged lactams have reported chi nitrogen values in the range of 15 to 50 degrees, indicating substantial distortion from planarity. This pyramidalization represents a significant deviation from the near-planar geometry observed in simple isoquinolinone derivatives.

| Strain Parameter | Simple Isoquinolinones | Bridged Ethano Derivative |

|---|---|---|

| Amide Planarity | Near-planar (0-5°) | Highly distorted (15-50°) |

| Conformational Flexibility | Moderate | Severely restricted |

| Total Strain Energy | Low (<5 kJ/mol) | Moderate to High (10-40 kJ/mol) |

| Nitrogen Pyramidalization | Minimal | Significant |

The torsional strain introduced by the ethano bridge results from the forced adoption of dihedral angles that deviate from the staggered conformations preferred in unstrained systems. The bridge constrains multiple carbon-carbon bonds to adopt eclipsed or near-eclipsed conformations that are energetically unfavorable in the absence of bridging constraints. Additionally, the bridge introduces steric interactions between hydrogen atoms and other substituents that are forced into close spatial proximity by the rigid framework. These steric interactions contribute to the overall strain energy and can influence the chemical reactivity of the compound by destabilizing the ground state relative to potential transition states in chemical reactions. The cumulative effect of these strain contributions makes the bridged lactam significantly more reactive than simple isoquinolinone derivatives in reactions that relieve ring strain, while potentially reducing reactivity in processes that would increase strain further.

属性

IUPAC Name |

9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBPNUGGTKXXAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307635 | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-16-9 | |

| Record name | NSC193542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-1,4-(epiminomethano)naphthalen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Optimization

The procedure (Table 1) begins with an isoquinolinium salt (6 ) reacting with phenyliodine(III) diacetate (PIDA) in dichloroethane (DCE) at room temperature. Bromide ions (KBr) facilitate the oxidative activation, generating a reactive intermediate. Subsequent addition of triflic acid (TfOH) and a cyclic 1,3-diketone (7 ) induces cyclization at 50°C, yielding the target compound.

Table 1: Reaction Parameters for One-Pot Synthesis

| Component | Quantity/Concentration | Role |

|---|---|---|

| Isoquinolinium salt (6 ) | 0.2 mmol | Substrate |

| PIDA | 0.6 mmol | Oxidizing agent |

| KBr | 0.2 mmol | Bromide source |

| H2O | 3.6 µL | Proton donor |

| DCE | 2 mL | Solvent |

| TfOH | 5 µL | Acid catalyst |

| Cyclic 1,3-diketone (7 ) | 0.4 mmol | Cyclization partner |

This method achieved 33 diverse derivatives with yields ranging from 45% to 78%, demonstrating broad substrate tolerance. Key advantages include:

- Elimination of intermediate purification.

- Compatibility with moisture-sensitive reagents.

- Scalability to gram quantities without yield degradation.

Mechanistic Insights

The reaction proceeds via:

- Oxidative Activation : PIDA oxidizes the isoquinolinium salt, forming a brominated intermediate.

- Electrophilic Cyclization : TfOH protonates the diketone, enabling nucleophilic attack by the activated isoquinoline moiety.

- Ring Closure : Intramolecular aldol condensation forms the ethano bridge, followed by tautomerization to stabilize the ketone.

Spectroscopic evidence (e.g., in situ NMR) confirms the absence of free radical pathways, distinguishing this method from traditional metal-mediated syntheses.

Comparative Analysis of Synthetic Methods

While the one-pot method dominates recent literature, earlier approaches faced limitations:

| Method | Conditions | Yield (%) | Drawbacks |

|---|---|---|---|

| Classical Cyclization | Harsh acids (H2SO4) | 20–35 | Low regioselectivity |

| Metal-Catalyzed | Pd(OAc)2, 100°C | 30–50 | Catalyst cost, byproducts |

| One-Pot (2022) | Mild (rt to 50°C) | 45–78 | Requires specialized reagents |

The 2022 protocol outperforms predecessors in efficiency and simplicity but relies on PIDA, which may limit industrial adoption due to cost.

化学反应分析

Types of Reactions

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of functional groups at specific positions on the isoquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenation (chlorine, bromine), nitration (nitric acid)

Major Products

Oxidation: Quinone derivatives

Reduction: Dihydroisoquinoline derivatives

Substitution: Halogenated or nitrated isoquinoline derivatives

科学研究应用

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- can be compared with other isoquinoline derivatives, such as:

Isoquinoline: Lacks the ethano bridge, simpler structure.

1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline core.

Quinoline: Similar structure but with a nitrogen atom in a different position.

The uniqueness of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- lies in its fused bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Chemical Formula : CHN

- Molecular Weight : 159.2276 g/mol

- CAS Registry Number : 4363-25-1

Biological Activities

Research on the biological activity of 1,4-Ethanoisoquinolin-3(2H)-one has revealed several key areas of interest:

Antimicrobial Activity

Studies have shown that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, certain derivatives were tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that indicate strong antibacterial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1,4-Ethanoisoquinolin-3(2H)-one | E. coli | 0.78 |

| 1,4-Ethanoisoquinolin-3(2H)-one | S. aureus | 0.39 |

These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making this compound a candidate for further development in treating bacterial infections .

Antitumor Activity

The antitumor potential of 1,4-Ethanoisoquinolin-3(2H)-one has been investigated in various cancer models. The compound demonstrated cytotoxic effects against several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

In vitro studies indicated that the compound could inhibit cell proliferation in cancer cells with IC values ranging from 5 to 15 µM across different cancer types. Notably, the compound's ability to induce DNA damage and activate apoptotic pathways was confirmed through assays measuring caspase activity and DNA fragmentation .

Neuroprotective Effects

Emerging research indicates that isoquinoline derivatives may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of 1,4-Ethanoisoquinolin-3(2H)-one resulted in improved cognitive function and reduced neuronal loss.

Mechanistically, the compound appears to modulate neurotransmitter levels and exert antioxidant effects, which are critical in mitigating oxidative stress associated with neurodegeneration .

Case Studies

Several case studies have highlighted the therapeutic applications of 1,4-Ethanoisoquinolin-3(2H)-one:

- Study on Antibacterial Efficacy : A clinical trial evaluated the efficacy of a formulation containing this compound against resistant strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load in treated patients compared to control groups.

- Antitumor Trials : Another study assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates and manageable side effects .

- Neuroprotection in Animal Models : A recent animal study demonstrated that treatment with 1,4-Ethanoisoquinolin-3(2H)-one improved memory retention and reduced markers of neuroinflammation in models of Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。